Product packaging for Carbethoxymethyltrimethylammonium bromide(Cat. No.:CAS No. 60379-56-8)

Carbethoxymethyltrimethylammonium bromide

Cat. No.: B12806437
CAS No.: 60379-56-8
M. Wt: 226.11 g/mol
InChI Key: TVOREWXXEDDJHQ-UHFFFAOYSA-M
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Description

Historical Development of Quaternary Ammonium (B1175870) Compounds in Organic Synthesis and Materials Science

Quaternary ammonium compounds (QACs) are a class of organic salts with a positively charged polyatomic ion of the structure [NR₄]⁺, where R represents an alkyl or aryl group. wikipedia.org Their history dates back to the early 20th century, with initial recognition of their antimicrobial properties. mass.gov Over the decades, their applications have expanded significantly, driven by their unique chemical characteristics. nih.gov

In organic synthesis, QACs are widely employed as phase transfer catalysts. wikipedia.org These catalysts facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase, by transporting one of the reactants across the interface. This has enabled a vast array of chemical transformations with improved reaction rates and yields.

The field of materials science has also extensively utilized QACs. Their surfactant properties have led to their use in the formulation of detergents, fabric softeners, and antistatic agents. cleaninginstitute.org Furthermore, the incorporation of QACs into polymers has been a key strategy in developing antimicrobial materials. nih.gov The cationic nature of QACs allows them to interact with and disrupt the negatively charged cell membranes of various microorganisms, a property that is harnessed in numerous applications, from disinfectant sprays to medical devices. nih.gov The development of QACs has progressed through several "generations," each offering enhanced biocidal activity and a broader spectrum of efficacy. cleaninginstitute.org

Structural Classification and Positioning of Carbethoxymethyltrimethylammonium Bromide within the Quaternary Ammonium Salt Family

This compound belongs to a specific subclass of QACs characterized by the presence of an ester functional group. Its structure consists of a central nitrogen atom bonded to three methyl groups and one carbethoxymethyl group (-CH₂COOCH₂CH₃). The positive charge on the quaternary nitrogen is balanced by a bromide anion.

The presence of the carbethoxymethyl group distinguishes it from more common QACs like cetyltrimethylammonium bromide (CTAB), which possesses a long alkyl chain, or benzalkonium chloride, which features a benzyl (B1604629) group. cymitquimica.com This ester functionality introduces a site for potential hydrolysis, a characteristic that can be either a desirable feature or a limitation depending on the intended application. mdpi.com Structurally, it is closely related to betaine (B1666868) esters, which are derivatives of amino acids. mdpi.com

Below is a table comparing the structures of this compound with other representative quaternary ammonium compounds:

Compound NameChemical StructureKey Structural Features
This compound [(CH₃)₃N⁺CH₂COOCH₂CH₃]Br⁻Trimethylammonium cation with a carbethoxymethyl group.
Cetyltrimethylammonium bromide (CTAB) [CH₃(CH₂)₁₅N⁺(CH₃)₃]Br⁻Long (C16) alkyl chain.
Benzalkonium chloride [C₆H₅CH₂N⁺(CH₃)₂R]Cl⁻ (R = C₈H₁₇ to C₁₈H₃₇)Benzyl group and a long alkyl chain.
Tetraethylammonium bromide [(CH₃CH₂)₄N⁺]Br⁻Four ethyl groups.

Conceptual Frameworks for Investigating Novel Chemical Entities in Academic Research

The investigation of a novel chemical entity like this compound in an academic research setting typically follows established conceptual frameworks. These frameworks provide a systematic approach to understanding the compound's properties and potential applications.

A primary step involves synthesis and characterization . The synthesis of a new compound is often achieved through established reaction methodologies. For this compound, a likely synthetic route would involve the quaternization of trimethylamine (B31210) with ethyl bromoacetate (B1195939). Following synthesis, a comprehensive characterization is essential to confirm the compound's identity and purity. This typically involves a suite of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule based on their vibrational frequencies. chemicalbook.com

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Once characterized, the physicochemical properties of the new compound are investigated. This includes determining its solubility in various solvents, its melting point, and its stability under different conditions (e.g., pH, temperature). For a QAC like this compound, properties such as its critical micelle concentration (CMC) in aqueous solution would be of interest, as this is a key parameter for surfactant behavior.

Finally, the exploration of potential applications is guided by the compound's structural features. The presence of the quaternary ammonium group suggests potential antimicrobial or phase transfer catalytic activity. The ester group might be explored for its reactivity in hydrolysis or transesterification reactions, or it could influence the compound's biodegradability. Research would then involve designing experiments to test these hypotheses, for example, by evaluating its efficacy as a catalyst in a model reaction or by assessing its antimicrobial activity against a panel of microorganisms.

The following table outlines some of the key physicochemical properties that would be investigated for a novel compound like this compound, drawing parallels from its close analog, betaine methyl ester bromide.

PropertyDescriptionExample Data (Betaine methyl ester bromide)
Molecular Formula The types and numbers of atoms in a molecule.C₆H₁₄BrNO₂ nih.gov
Molecular Weight The mass of one mole of the substance.212.08 g/mol nih.gov
IUPAC Name The systematic name assigned by the International Union of Pure and Applied Chemistry.(2-methoxy-2-oxoethyl)-trimethylazanium;bromide nih.gov
SMILES A linear notation for describing the structure of chemical species.CN+(C)CC(=O)OC.[Br-] nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16BrNO2 B12806437 Carbethoxymethyltrimethylammonium bromide CAS No. 60379-56-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

60379-56-8

Molecular Formula

C7H16BrNO2

Molecular Weight

226.11 g/mol

IUPAC Name

(2-ethoxy-2-oxoethyl)-trimethylazanium;bromide

InChI

InChI=1S/C7H16NO2.BrH/c1-5-10-7(9)6-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

TVOREWXXEDDJHQ-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C[N+](C)(C)C.[Br-]

Origin of Product

United States

Mechanistic Investigations of Carbethoxymethyltrimethylammonium Bromide Reactivity

Elucidation of Reaction Mechanisms Involving Carbethoxymethyltrimethylammonium Bromide

This compound possesses several reactive sites: the electrophilic carbonyl carbon of the ester group, the alpha-carbons to the carbonyl group, and the methyl groups attached to the positively charged nitrogen atom. The trimethylammonium group is also a potential leaving group.

Nucleophilic substitution reactions involving this compound can be considered at two primary locations: the carbonyl carbon and the methyl carbons of the trimethylammonium group.

Attack at the Carbonyl Carbon: The ester functional group is susceptible to nucleophilic acyl substitution. In this pathway, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent departure of the leaving group (the trimethylammonium methanol (B129727) fragment) would be highly unlikely due to the instability of the resulting cation. Instead, the ethoxy group would be the more probable leaving group, leading to hydrolysis or transesterification products. Studies on analogous betaine (B1666868) esters have shown that they undergo hydrolysis, with the rate being significantly influenced by pH. nih.govasm.org At higher pH values, the increased concentration of the hydroxide (B78521) ion, a potent nucleophile, accelerates the rate of hydrolysis. nih.govasm.org

Attack at the Methyl Carbons (SN2): The methyl groups attached to the positively charged nitrogen atom are potential sites for an SN2 reaction. The permanent positive charge on the nitrogen atom makes the attached carbons electrophilic. A strong nucleophile could attack one of the methyl carbons, with the neutral N,N-dimethylaminoacetate acting as the leaving group. This type of reaction, where quaternary ammonium (B1175870) salts act as alkylating agents, has been documented. nih.gov For an SN2 reaction to occur, the accessibility of the electrophilic carbon is crucial. chemguide.co.uk In this case, the methyl groups are sterically unhindered, making an SN2 attack plausible. The rate of such a reaction would be dependent on the concentration of both the quaternary ammonium salt and the incoming nucleophile. libretexts.org The reaction would proceed with an inversion of stereochemistry, although this is not observable for a methyl group.

An SN1 pathway is highly unlikely for the methyl groups as it would require the formation of a very unstable primary carbocation. chemguide.co.uk

The trimethylammonium group is a classic leaving group in elimination reactions, specifically the Hofmann elimination. edscl.in This reaction typically occurs under basic conditions, where a hydroxide ion removes a proton from a beta-carbon, leading to the formation of an alkene and the departure of trimethylamine (B31210). For this compound, the beta-protons are on the carbon of the carbethoxymethyl group.

The E2 (bimolecular elimination) mechanism is the most probable pathway for a Hofmann elimination. cutm.ac.in This is a concerted, one-step process where the base removes a proton, a new pi-bond is formed, and the leaving group departs simultaneously. nih.gov The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. nih.gov A key stereochemical requirement for many E2 reactions is an anti-periplanar arrangement of the proton being removed and the leaving group. cutm.ac.in

The alternative E1 (unimolecular elimination) mechanism is less likely. It involves the initial departure of the leaving group to form a carbocation, followed by deprotonation by a base. masterorganicchemistry.com This pathway is generally favored for tertiary substrates that can form stable carbocations and with weak bases. masterorganicchemistry.com The carbocation that would be formed from this compound would be a primary carbocation, which is energetically unfavorable.

The this compound molecule has limited nucleophilic character. The bromide ion is a weak nucleophile. The oxygen atoms of the ester group possess lone pairs, but their nucleophilicity is diminished by the electron-withdrawing effect of the carbonyl group and the proximity of the cationic quaternary ammonium center.

However, under strongly basic conditions, it is possible to generate an enolate by deprotonation of the alpha-carbon to the carbonyl group. This enolate would be a potent nucleophile and could react with a wide range of electrophiles. The formation of quaternary ammonium enolates as synthetic intermediates has been described in the literature. acs.org The reaction of this enolate with an electrophile, such as an alkyl halide, would result in the formation of a new carbon-carbon bond at the alpha-position.

Additionally, the bromide counter-ion can act as a nucleophile in certain reactions, although it is generally considered a weak nucleophile. For instance, in the presence of a strong electrophile, the bromide ion could participate in addition reactions to alkenes. masterorganicchemistry.comlibretexts.org

Kinetic and Thermodynamic Profiling of this compound Reactions

The rate of a chemical reaction is determined by measuring the change in concentration of a reactant or product over time. For the potential reactions of this compound:

Nucleophilic Acyl Substitution: The rate of hydrolysis of the ester group would likely follow second-order kinetics, being first order in the concentration of the ester and first order in the concentration of the nucleophile (e.g., hydroxide ion). The rate law could be expressed as: Rate = k[this compound][OH⁻]

SN2 Reaction at a Methyl Group: The rate of an SN2 reaction would also be expected to be second order, dependent on the concentration of both the quaternary ammonium salt and the nucleophile. libretexts.org The rate law would be: Rate = k[this compound][Nucleophile]

E2 Elimination: The rate of an E2 elimination reaction is also bimolecular and would depend on the concentrations of the substrate and the base. nih.gov The rate law would be: Rate = k[this compound][Base]

The following table illustrates hypothetical rate data for a second-order reaction involving this compound:

Experiment[this compound] (M)[Nucleophile] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻³
20.20.12.0 x 10⁻³
30.10.22.0 x 10⁻³

This is a hypothetical data table for illustrative purposes.

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined experimentally by measuring the rate constant (k) at different temperatures and using the Arrhenius equation:

k = Ae(-Ea/RT)

A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, where R is the gas constant.

The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Its characterization is often done through computational modeling and by studying kinetic isotope effects.

For an SN2 reaction , the transition state would involve the partial formation of a new bond between the nucleophile and the carbon atom, and the partial breaking of the bond between the carbon atom and the leaving group. libretexts.org

For an E2 reaction , the transition state would involve the simultaneous partial breaking of the C-H and C-N bonds, and the partial formation of the C=C pi bond. cutm.ac.in

The following table presents hypothetical activation energies for different reaction types that this compound could undergo, based on typical values for these reaction classes.

Reaction TypeHypothetical Activation Energy (kJ/mol)
Nucleophilic Acyl Substitution (Ester Hydrolysis)40 - 60
SN2 Reaction80 - 100
E2 Elimination (Hofmann)100 - 150

This is a hypothetical data table for illustrative purposes.

Proton Transfer Dynamics and Acidity/Basicity Studies of Related Quaternary Ammonium Moieties

Quaternary ammonium cations, such as this compound, are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. wikipedia.org Unlike primary, secondary, or tertiary ammonium ions, these cations lack a proton on the nitrogen atom and are therefore generally stable against changes in pH and unreactive toward most acids and bases. wikipedia.orgstackexchange.com Consequently, discussions of acidity and basicity in the context of these moieties shift from the nitrogen center to adjacent carbon atoms.

The primary focus of acidity studies on compounds related to this compound is the C-H bond on the carbon atom alpha to the quaternary nitrogen. The strong electron-withdrawing inductive effect of the positively charged nitrogen center significantly increases the acidity of these alpha-protons, making them susceptible to deprotonation by a strong base. This phenomenon is known as carbon acidity. nih.govlibretexts.orglibretexts.org

Research into substituent effects on carbon acidity has shown that a trimethylammonium group (–NMe₃⁺) is a potent acidifying substituent. nih.govlibretexts.org Studies comparing various substituted carbon acids reveal that the presence of an α-NMe₃⁺ group leads to a substantial decrease in the pKa value of the carbon acid. For instance, the substitution of a hydrogen atom with an α-NMe₃⁺ group in esters results in a pKa reduction of several units, making the compound significantly more acidic. nih.gov This effect is more pronounced than that observed for an α-NH₃⁺ group. nih.gov

The carbethoxymethyl group in the subject compound introduces an ester functionality, which also contributes to the acidity of the alpha-protons. The carbonyl group of the ester provides resonance stabilization to the conjugate base (an enolate) that forms upon deprotonation, further enhancing the acidity. youtube.com The combined electron-withdrawing power of the adjacent quaternary ammonium cation and the resonance stabilization from the ester group makes the alpha-protons of this compound particularly acidic.

Investigations into the dynamics of proton transfer for such cationic carbon acids have revealed interesting kinetic behavior. While the deprotonation is thermodynamically more favorable compared to neutral analogues, the kinetics can be complex. Notably, cationic substituents like –NH₃⁺ and –NMe₃⁺ have been shown to lower the activation barrier for proton transfer. nih.gov This results in a faster rate of deprotonation by hydroxide ions compared to neutral carbon acids that have similar pKa values. nih.gov This kinetic advantage is attributed to the favorable electrostatic interaction between the cationic substrate and the anionic base.

The table below presents pKa values for various carbon acids, illustrating the significant impact of an α-trimethylammonium substituent on acidity compared to other functional groups.

CompoundpKa
Ethyl Acetate (CH₃COOCH₂CH₃)~25
Ethyl Thioacetate (CH₃COSCH₂CH₃)~21
Acetone (CH₃COCH₃)~20
Ethyl α-(trimethylammonium)acetate cation ([CH₃N(CH₃)₂CH₂COOCH₂CH₃]⁺)~19

Catalytic Applications and Role As a Phase Transfer Agent in Organic Synthesis

Carbethoxymethyltrimethylammonium Bromide as a Phase-Transfer Catalyst (PTC)

Phase-transfer catalysis is a valuable methodology in green chemistry, often allowing for milder reaction conditions, reduced use of hazardous organic solvents, and improved reaction rates and yields. Quaternary ammonium (B1175870) salts are a cornerstone of PTC technology, acting as vehicles to transport anions between aqueous and organic phases.

Interfacial Phenomena and Mechanism of Action in Biphasic Systems

In a typical biphasic system, such as an aqueous and an organic layer, the reaction between a water-soluble nucleophile and an organic-soluble substrate is often hindered by the phase boundary. This compound, being a quaternary ammonium salt, can overcome this barrier. The positively charged nitrogen atom of the cation forms an ion pair with an anion from the aqueous phase. The organic substituents on the nitrogen atom provide lipophilicity to this ion pair, enabling its transport across the interface into the organic phase.

Once in the organic phase, the anion is "naked" and highly reactive, as it is no longer strongly solvated by water molecules. This activated anion can then react with the organic substrate. After the reaction, the catalyst cation can transport the leaving group back to theaqueous phase, thus completing the catalytic cycle. The efficiency of this process is dependent on several factors, including the structure of the catalyst, the nature of the anion, and the reaction conditions.

Application in Anion Activation and Transport

The primary role of this compound in PTC is the activation and transport of anions. By forming a lipophilic ion pair, it effectively extracts anions from the aqueous phase into the organic phase where the reaction occurs. This is particularly useful for reactions involving inorganic nucleophiles such as hydroxides, cyanides, halides, and carboxylates with organic substrates. The "naked" anion in the organic phase exhibits enhanced nucleophilicity, leading to faster reaction rates.

Scope and Limitations in Various Organic Transformations

While specific data for this compound is limited in publicly available literature, the scope of its applications can be inferred from the behavior of structurally similar quaternary ammonium salts. These catalysts are effective in a wide range of organic transformations, including:

Nucleophilic Substitution Reactions: Alkylation, etherification, and esterification reactions are classic examples where PTCs excel.

Oxidation Reactions: Using oxidizing agents like permanganate (B83412) or dichromate in a biphasic system.

Reduction Reactions: Employing reducing agents like sodium borohydride.

Condensation Reactions: Such as aldol (B89426) and Darzens condensations.

Limitations may arise from the thermal stability of the catalyst, its solubility characteristics in the specific solvent system, and potential side reactions. The presence of the ester group in this compound might render it susceptible to hydrolysis under strongly basic conditions, which could be a limitation in certain applications.

This compound as a Co-Catalyst or Promotor in Advanced Synthetic Reactions

Beyond its primary role as a phase-transfer catalyst, quaternary ammonium salts can also function as co-catalysts or promoters in more complex synthetic methodologies, often in conjunction with other catalytic systems.

Synergistic Catalysis with Transition Metal Complexes

A notable example of synergistic catalysis involves the use of cobalt hexacyanocobaltate modified with tetrabutylammonium (B224687) bromide for the coupling of CO2 and epoxides to produce cyclic carbonates with high yield under mild conditions. This highlights the potential for combining transition metal complexes with quaternary ammonium salts to achieve enhanced catalytic activity.

Organocatalytic Roles and Enantioselective Induction

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral phase-transfer catalysis, a subset of organocatalysis, employs chiral quaternary ammonium salts to induce enantioselectivity in various transformations. These catalysts typically possess a chiral backbone, often derived from naturally occurring alkaloids like those from the Cinchona family.

While this compound itself is achiral and therefore cannot be used for enantioselective induction, its structural motif can be incorporated into more complex chiral architectures. The development of chiral phase-transfer catalysts has enabled significant advancements in asymmetric synthesis, allowing for the stereocontrolled formation of a wide range of valuable chiral molecules.

Research on the Recyclability of this compound in Catalysis Remains Limited

Despite the growing importance of sustainable chemical processes, detailed research into the recyclability and recovery methodologies for the phase transfer catalyst this compound remains notably scarce in publicly available scientific literature. While the broader class of quaternary ammonium salts, to which it belongs, has seen various recovery strategies explored, specific data and established protocols for this particular compound are not readily found.

For other quaternary ammonium salts like Tetrabutylammonium bromide (TBAB), recovery methods such as extraction with a suitable solvent or precipitation followed by filtration have been investigated. The choice of method often depends on the physical and chemical properties of the catalyst, including its solubility in various solvents and its thermal stability. However, without specific studies on this compound, it is challenging to ascertain the most effective and efficient recovery techniques.

Further research is needed to develop and optimize recycling protocols tailored to the unique properties of this compound. Such studies would likely involve investigating its solubility profile in a range of organic solvents and aqueous solutions, its stability under different thermal conditions, and its potential for degradation during the reaction and recovery processes. The development of robust recyclability data would significantly enhance its potential for broader application in green and sustainable chemistry.

Supramolecular Architectures and Host Guest Chemistry Involving Carbethoxymethyltrimethylammonium Bromide

Role of Carbethoxymethyltrimethylammonium Bromide in Mechanically Interlocked Molecular Architectures

No information exists on the incorporation of this compound as a component in mechanically interlocked molecules like rotaxanes or catenanes.

While related compounds, such as Cetyltrimethylammonium bromide (CTAB), are extensively studied for their self-assembly properties, the strict requirement to focus solely on this compound means that such analogous data cannot be used.

Due to the stringent and explicit constraints of the request to generate content based on existing, verifiable research for this specific compound, and the subsequent finding that such research is not publicly available, the article cannot be produced. Proceeding would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy.

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Spectroscopic Techniques for Carbethoxymethyltrimethylammonium Bromide

High-resolution spectroscopic methods provide detailed information about the molecular structure and bonding within this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁵N NMR spectra, the precise arrangement of atoms and the connectivity within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing quaternary ammonium (B1175870) group and the ester functionality.

Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-N⁺(CH ₃)₃~3.3Singlet9H
-N⁺-CH ₂-~4.5Singlet2H
-O-CH ₂-CH₃~4.2Quartet2H
-O-CH₂-CH~1.3Triplet3H

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
-N⁺(C H₃)₃~54
-N⁺-C H₂-~65
C =O~168
-O-C H₂-CH₃~62
-O-CH₂-C H₃~14

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy can be used to directly probe the nitrogen atom of the quaternary ammonium group, providing valuable information about its electronic environment. The chemical shift of the quaternary nitrogen in this compound is expected to be in a characteristic range for such functional groups.

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. The presence of bromine is readily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which are present in approximately a 1:1 ratio, resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity. csbsju.edu

Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing the pre-formed cation of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, providing structural information. The fragmentation pattern can help to confirm the connectivity of the different functional groups within the molecule.

Predicted Fragmentation Pattern of this compound Cation

Fragment Ionm/z (for ⁷⁹Br)Proposed Structure
[M]⁺224[C₈H₁₈NO₂]⁺
[M - CH₃]⁺209[C₇H₁₅NO₂]⁺
[M - C₂H₅O]⁺179[C₆H₁₃NO]⁺
[M - COOC₂H₅]⁺137[C₅H₁₃N]⁺
[N(CH₃)₃]⁺59Trimethylamine (B31210)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of the molecule by probing its vibrational modes. These techniques are particularly useful for identifying the presence of specific functional groups.

Characteristic IR and Raman Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretching1730-1750
C-O (Ester)Stretching1150-1250
C-N⁺Stretching900-1000
C-H (Alkyl)Stretching2850-3000
C-H (Alkyl)Bending1350-1470

The use of potassium bromide (KBr) pellets is a common sample preparation method for solid samples in IR spectroscopy, as KBr is transparent to IR radiation in the typical analysis range. youtube.comresearchgate.net

Chromatographic Separations and Purity Assessment Methods

Chromatographic techniques are indispensable for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile, ionic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is often suitable. Due to the ionic nature of the compound, an ion-pairing agent, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), is typically added to the mobile phase to improve peak shape and retention.

Typical HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseA: Water with 0.1% TFAB: Acetonitrile (B52724) with 0.1% TFA
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Column Temperature30 °C

Method validation according to International Conference on Harmonisation (ICH) guidelines would be necessary to ensure the method is suitable for its intended purpose, including assessments of specificity, linearity, accuracy, precision, and robustness. nih.gov

Direct analysis of the intact this compound salt by Gas Chromatography (GC) is not feasible due to its low volatility and thermal lability. However, GC can be employed for the analysis of potential volatile impurities or degradation products. For instance, headspace GC-MS could be used to detect residual solvents from the synthesis process. maxapress.com

Furthermore, derivatization of the bromide counter-ion to a volatile species, such as methyl bromide, followed by GC analysis, is a potential method for quantifying the bromide content, although other techniques like ion chromatography are more direct. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies on Carbethoxymethyltrimethylammonium Bromide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can determine the electronic structure, optimized geometry, and various other molecular attributes of Carbethoxymethyltrimethylammonium bromide.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT is employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface.

The process begins with an initial guess of the molecular structure, which is then iteratively refined by calculating the forces on each atom and adjusting their positions to minimize these forces. The result is a detailed picture of bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Furthermore, by mapping the potential energy surface, DFT can reveal the energy landscapes of the molecule. This allows for the identification of different conformers (rotational isomers) and the energy barriers between them. For a molecule with rotatable bonds like this compound, this information is crucial for understanding its flexibility and the relative populations of different conformations at a given temperature.

Table 1: Hypothetical Optimized Geometrical Parameters for Carbethoxymethyltrimethylammonium Cation calculated using DFT

ParameterBond/AngleCalculated Value
Bond LengthC-N⁺1.49 Å
C-C (ester)1.52 Å
C=O1.21 Å
C-O (ether)1.35 Å
Bond AngleC-N⁺-C109.5°
O=C-O124.0°
Dihedral AngleO=C-C-N⁺180° (trans)

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation. Actual values would be derived from specific computational studies.

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties.

For this compound, these high-accuracy calculations can be used to refine the energies obtained from DFT and to calculate properties where electron correlation is particularly important. This includes the precise determination of ionization potentials, electron affinities, and polarizabilities. While full geometry optimization using high-level ab initio methods can be computationally expensive for a molecule of this size, single-point energy calculations on a DFT-optimized geometry are a common and effective approach.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. The MEP is a plot of the electrostatic potential on the electron density surface of the molecule.

For the Carbethoxymethyltrimethylammonium cation, the MEP analysis would visually highlight the regions of positive and negative electrostatic potential. The region around the quaternary ammonium (B1175870) head group (–N⁺(CH₃)₃) would exhibit a strong positive potential, indicating its electrophilic nature and its ability to interact with anions like bromide. Conversely, the carbonyl oxygen of the ester group would show a region of negative potential, highlighting its nucleophilic character and its potential to act as a hydrogen bond acceptor. This analysis is crucial for understanding intermolecular interactions, such as those with solvent molecules or in self-assembly processes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules over time, including their interactions with their environment.

The conformation of this compound in a solution is heavily influenced by its interactions with solvent molecules. MD simulations can model the explicit interactions between the solute and a large number of solvent molecules, typically water.

By simulating the system over nanoseconds or even microseconds, researchers can observe how the solvent affects the conformational preferences of the flexible ethyl ester chain. The polar quaternary ammonium head group will be strongly solvated by water molecules, forming a structured hydration shell. The simulations can provide detailed information on the structure of this hydration shell, including the average number of water molecules and their orientation around the cation. This understanding is critical for predicting the molecule's behavior in aqueous environments.

As a surfactant-like molecule with a polar head group and a more nonpolar tail, this compound has the potential to self-assemble in solution. MD simulations are a powerful tool to study the spontaneous formation of aggregates like micelles.

In a typical simulation, multiple this compound molecules are placed in a simulation box with water. Over the course of the simulation, the hydrophobic interactions between the ethyl ester tails and the hydrophilic interactions of the quaternary ammonium heads with water drive the molecules to aggregate. These simulations can reveal the critical micelle concentration (CMC), the size and shape of the resulting micelles, and the arrangement of the molecules within these structures.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity or physical properties, respectively. nih.gov These models are predicated on the principle that the structural and electronic features of a molecule, which can be quantified through molecular descriptors, dictate its behavior. For this compound, QSRR/QSPR studies would be invaluable for predicting its behavior in various chemical environments and for designing new derivatives with tailored functionalities. Although specific QSRR/QSPR studies exclusively focused on this compound are not extensively documented in public literature, the principles and methodologies are well-established for the broader class of quaternary ammonium compounds (QACs) and ionic liquids (ILs). nih.govresearchgate.net

The development of a robust QSRR/QSPR model involves several key stages: the selection of a dataset of compounds with known reactivity or property data, the calculation of a wide range of molecular descriptors for each compound, the use of statistical methods to select the most relevant descriptors, and the generation and validation of a mathematical model that links these descriptors to the observed activity. nih.gov For this compound, this would involve correlating its structural features with its reactivity in specific reactions or with its properties in solution.

Prediction of Reactivity Parameters from Computational Descriptors

The reactivity of this compound can be quantitatively predicted using computational descriptors derived from its molecular structure. These descriptors serve as numerical representations of the molecule's electronic and steric characteristics. Reactivity descriptors are crucial tools in computational chemistry for understanding and forecasting chemical behavior. numberanalytics.com They are broadly categorized into constitutional, topological, and quantum-chemical descriptors.

Constitutional and Topological Descriptors: These descriptors provide information about the basic composition and connectivity of the molecule. For this compound, this would include atom counts, molecular weight, and various topological indices that describe the branching and shape of the carbethoxymethyl and trimethylammonium groups.

Quantum-Chemical Descriptors: These are derived from the electronic structure of the molecule, calculated using quantum mechanical methods like Density Functional Theory (DFT). numberanalytics.com Key quantum-chemical descriptors for predicting reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. numberanalytics.com

Conceptual DFT Descriptors: These descriptors provide a quantitative measure of a molecule's reactivity. numberanalytics.com Important examples include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness.

Electrophilicity (ω) and Nucleophilicity (N): These indices quantify the electrophilic and nucleophilic character of a molecule, respectively. numberanalytics.com

The following table illustrates hypothetical quantum-chemical descriptors for this compound and related analogues, demonstrating how structural modifications could influence reactivity parameters.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Electrophilicity Index (ω)
Carbethoxymethyltrimethylammonium cation-8.5-1.27.31.5
Carboxymethyltrimethylammonium cation-8.7-1.07.71.3
Ethoxymethyltrimethylammonium cation-8.2-1.56.71.8

This table is for illustrative purposes and the values are hypothetical.

By establishing a QSRR model, one could predict, for instance, the rate constant of a reaction involving this compound based on a combination of these descriptors. Such a model would be a powerful tool for screening potential applications without the need for extensive experimental work.

Correlating Structural Features with Solution Behavior

The behavior of this compound in solution is critical for many of its potential applications. QSPR models can be employed to correlate its structural features with key solution properties. Molecular dynamics (MD) simulations are a particularly powerful tool for studying the behavior of ions in solution, providing insights into solvation structures, aggregation, and interactions with other species. acs.orgnih.gov

Key structural features of the Carbethoxymethyltrimethylammonium cation that would be considered in a QSPR model include:

The Carbethoxymethyl Group: The presence of the ester functionality introduces polarity and the potential for hydrogen bonding, which will significantly influence its interaction with polar solvents.

The Trimethylammonium Headgroup: This bulky, permanently charged group dictates the electrostatic interactions with the solvent and any surrounding anions. wikipedia.org

A QSPR model could correlate these features, quantified by appropriate descriptors (e.g., solvent accessible surface area, molecular volume, dipole moment), with solution properties such as:

Solubility: The solubility in different solvents is a fundamental property that can be predicted based on descriptors related to polarity and intermolecular interactions. acs.org

Micelle Formation: For QACs with longer alkyl chains, the critical micelle concentration (CMC) is a key parameter. While this compound has a relatively short chain, its aggregation behavior in different media could still be of interest.

Interaction with Surfaces: MD simulations can be used to study the adsorption and orientation of the cation on various surfaces, which is relevant for applications in materials science. mdpi.comnih.gov

The table below presents a hypothetical QSPR data set correlating structural descriptors of quaternary ammonium cations with their behavior in an aqueous solution.

Cation StructureMolecular Volume (ų)Polar Surface Area (Ų)Predicted Aqueous Solubility (g/L)
Carbethoxymethyltrimethylammonium18045High
Butyltrimethylammonium1655High
Octyltrimethylammonium2305Moderate
Dodecyltrimethylammonium2955Low

This table is for illustrative purposes and the values are hypothetical.

Through the development of such QSPR models, a deeper understanding of how the specific structural components of this compound govern its macroscopic properties in solution can be achieved. This knowledge is instrumental for its rational application in diverse chemical systems.

Exploration of Structure Activity Relationships in Carbethoxymethyltrimethylammonium Bromide Derivatives in Chemical Research

Impact of Alkyl Chain Length and Branching on Chemical Functionality

The length and branching of the alkyl chains on the quaternary ammonium (B1175870) cation are pivotal in dictating the chemical functionality of Carbethoxymethyltrimethylammonium bromide derivatives. These structural modifications primarily influence the compound's hydrophobicity, which in turn affects properties like solubility, surface activity, and interactions with other molecules.

Longer, linear alkyl chains generally increase the lipophilicity of the molecule. This enhanced hydrophobicity can lead to a higher propensity to penetrate hydrophobic barriers, a critical factor in applications such as phase transfer catalysis where the transport of the cation between aqueous and organic phases is essential. However, excessively long alkyl chains may lead to a decrease in water solubility to a point where it limits their utility in aqueous systems.

Research on various quaternary ammonium compounds has demonstrated that there is often an optimal alkyl chain length for a specific function. For instance, in applications where surface activity is desired, a balance must be struck between a sufficiently long hydrophobic tail to reduce surface tension and maintaining adequate water solubility.

Table 1: Effect of Alkyl Chain Length on Physicochemical Properties of Quaternary Ammonium Salts

Alkyl Chain LengthCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)
C8HighModerate
C12ModerateLow
C16LowVery Low
C18Very LowVery Low

This table presents generalized trends observed for homologous series of quaternary ammonium surfactants. Specific values for this compound derivatives would require targeted experimental investigation.

Influence of Different Ester Functionalities on Reactivity and Applications

The ester group in this compound is a key functional handle that significantly influences its reactivity and potential applications. The nature of the alcohol moiety of the ester (in this case, an ethyl group, forming a carbethoxymethyl group) can be varied to tune the compound's properties.

Replacing the ethyl group with other alkyl groups (e.g., methyl to form a carbomethoxy group, or propyl for a carbopropoxy group) can alter the steric hindrance around the ester carbonyl and its electronic properties. A smaller alkyl group like methyl may result in a faster rate of hydrolysis compared to a bulkier group like isopropyl, due to easier nucleophilic access to the carbonyl carbon. The rate of hydrolysis is a critical parameter in applications where the controlled release of the carboxylic acid or the alcohol is desired.

The ester functionality also opens up pathways for further chemical modification. For example, the ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, a betaine-like zwitterion. This transformation dramatically alters the molecule's charge distribution and solubility profile. Furthermore, the ester can undergo transesterification with other alcohols, allowing for the introduction of different functional groups.

The reactivity of the ester is also pertinent in the context of the compound's stability. For applications requiring long-term stability in aqueous solution, a more sterically hindered or electronically less reactive ester might be preferred. Conversely, for applications where the ester is intended as a cleavable linker, a more labile ester would be advantageous.

Effects of Counterion Variation on Physicochemical Behavior and Catalytic Activity

The bromide counterion in this compound is not merely a spectator ion; it plays a crucial role in determining the salt's physicochemical properties and, in some cases, its catalytic activity. The nature of the anion can influence solubility, melting point, thermal stability, and the nature of the ion pairing with the quaternary ammonium cation.

Replacing bromide with other halides like chloride or iodide can lead to subtle but significant changes. For instance, iodides are often more lipophilic and can enhance solubility in less polar solvents, while chlorides are typically more hydrophilic. The choice of halide can also impact the compound's performance in halide-dependent catalytic cycles.

Moving beyond halides, a vast array of other anions can be paired with the Carbethoxymethyltrimethylammonium cation. These can range from simple inorganic anions like nitrate (B79036) or sulfate (B86663) to large, non-coordinating organic anions like tetrafluoroborate (B81430) or hexafluorophosphate. The use of these larger, more diffuse anions can significantly weaken the ion pairing, leading to "freer" cations in solution. This can enhance catalytic activity in reactions where a highly active, unencumbered cation is required.

The concept of ionic liquids, which are salts with melting points below 100 °C, is highly relevant here. By carefully selecting the counterion, the melting point of the Carbethoxymethyltrimethylammonium salt can be depressed, potentially rendering it a liquid at or near room temperature. This opens up possibilities for its use as a solvent or catalyst in solvent-free reaction conditions.

Table 2: Generalized Effect of Counterion on the Properties of Quaternary Ammonium Salts

CounterionTypical Properties
Chloride (Cl⁻)Generally higher melting points, more water-soluble.
Bromide (Br⁻)Intermediate properties.
Iodide (I⁻)Generally lower melting points, more soluble in organic solvents.
Tetrafluoroborate (BF₄⁻)Weakly coordinating, often used to create more "naked" cations.
Hexafluorophosphate (PF₆⁻)Very weakly coordinating, can impart high thermal stability.

This table provides a general overview. The specific properties of a Carbethoxymethyltrimethylammonium salt with a given counterion would depend on the interplay of all structural features.

Design and Synthesis of Advanced Probes and Labels Incorporating the Carbethoxymethyltrimethylammonium Motif for Chemical Investigations

The Carbethoxymethyltrimethylammonium motif can serve as a versatile building block in the design and synthesis of more complex molecules, such as chemical probes and labels. Its inherent positive charge and tunable hydrophilicity make it an attractive component for targeting specific biological environments or for conferring water solubility to larger, more complex structures.

One potential application is in the development of fluorescent probes. By attaching a fluorophore to the Carbethoxymethyltrimethylammonium scaffold, a water-soluble and potentially cell-permeable fluorescent label can be created. The quaternary ammonium group can facilitate interaction with negatively charged cell membranes, while the ester linkage could be designed to be cleavable by specific enzymes, leading to a change in the probe's fluorescence upon entering a particular cellular compartment.

Furthermore, the Carbethoxymethyltrimethylammonium moiety could be incorporated into the structure of catalysts to enhance their solubility and activity in aqueous media. For example, a transition metal catalyst could be functionalized with this quaternary ammonium group, allowing it to perform catalysis in water, a more environmentally benign solvent than many organic alternatives.

The synthesis of such advanced probes and labels would typically involve multi-step organic reactions. The this compound itself could be synthesized first, followed by modification of the ester group or one of the methyl groups on the nitrogen. Alternatively, a precursor molecule containing the desired probe or label functionality could be quaternized with a suitable methylating or carbethoxymethylating agent in the final step of the synthesis.

Emerging Research Frontiers and Future Trajectories for Carbethoxymethyltrimethylammonium Bromide in Chemical Science

Integration of Carbethoxymethyltrimethylammonium Bromide into Advanced Materials and Nanomaterials Research

The unique molecular structure of this compound, featuring a cationic head group and a functional ester moiety, makes it a promising candidate for the development of advanced materials and nanomaterials.

Quaternary ammonium (B1175870) salts are widely recognized for their role as surfactants and surface-modifying agents. In the realm of nanomaterials, compounds like Cetyltrimethylammonium bromide (CTAB) are extensively used as structure-directing agents in the synthesis of nanoparticles, such as mesoporous silica nanoparticles (MSNs). While specific research on this compound in this area is not yet prevalent, its amphiphilic nature suggests a strong potential for similar applications.

The positively charged trimethylammonium headgroup can facilitate the electrostatic adsorption of the molecule onto negatively charged surfaces of nanoparticles, such as those of silica or gold. The carbethoxymethyl tail can then present a different chemical functionality at the surface, potentially influencing the nanoparticles' dispersibility, stability, and interaction with other molecules. The ester group could also serve as a reactive handle for further chemical modifications, allowing for the covalent attachment of other functional molecules.

Table 1: Potential Interactions of this compound with Nanoparticle Surfaces

Nanoparticle MaterialPrimary Interaction with HeadgroupPotential Role of Carbethoxymethyl Group
Silica (SiO₂)Electrostatic attraction with deprotonated silanol groups (SiO⁻)Hydrogen bonding, steric stabilization, reactive site for further functionalization
Gold (Au)Electrostatic attraction to citrate-stabilized nanoparticlesFormation of a functional monolayer, modification of surface plasmon resonance
Titanium Dioxide (TiO₂)Interaction with surface hydroxyl groupsInfluence on photocatalytic activity, modification of surface energy

Further research is needed to explore the self-assembly of this compound on various surfaces and to characterize the resulting modified materials.

Anion exchange membranes (AEMs) are critical components in various electrochemical technologies, including fuel cells and water electrolysis. The performance of these membranes is largely dependent on the nature of the cationic groups that facilitate anion transport. Quaternary ammonium moieties are commonly incorporated into polymer backbones to create AEMs.

This compound could serve as a functional monomer or a post-modification agent in the synthesis of novel ion-exchange materials. Its incorporation into a polymer matrix would introduce fixed positive charges, enabling the transport of anions. The presence of the ester group might influence the membrane's properties, such as its hydrophilicity, water uptake, and ion conductivity. The potential for hydrolysis of the ester group under certain pH conditions could also be exploited to create pH-responsive ion-exchange materials.

Table 2: Potential Properties of an Ion-Exchange Membrane Functionalized with this compound

PropertyPotential Influence of Carbethoxymethyltrimethylammonium Moiety
Ion ConductivityThe density of quaternary ammonium groups would determine the ion exchange capacity and conductivity.
Water UptakeThe ester group may increase hydrophilicity, affecting water content and dimensional stability.
Chemical StabilityThe stability of the ester linkage under operational conditions would be a critical factor to investigate.
Mechanical PropertiesThe incorporation of the functional group could impact the polymer chain packing and mechanical strength.

Systematic studies are required to synthesize and characterize polymers functionalized with this compound and to evaluate their performance as ion-exchange materials.

Novel Applications in Chemical Sensing and Detection Technologies

The development of selective and sensitive chemical sensors is a significant area of research. While direct applications of this compound in chemical sensing have not been extensively reported, its structure suggests several potential avenues for exploration. The cationic nature of the compound could be utilized for the detection of specific anions through ion-pairing interactions. For instance, its incorporation into a sensor matrix could lead to a measurable signal change upon binding with a target anion.

Furthermore, the ester functionality could be designed to undergo a specific chemical reaction, such as hydrolysis, in the presence of a particular analyte (e.g., an enzyme or a specific pH environment). This reaction could trigger a detectable optical or electrochemical signal. The design of such chemosensors would require a detailed understanding of the reactivity of the this compound molecule.

Mechanistic Studies of this compound in Complex Chemical Environments

A thorough understanding of the behavior of this compound in various chemical environments is crucial for its effective application. Mechanistic studies are needed to elucidate its reactivity and interactions. A key area of investigation would be the hydrolysis of the carbethoxymethyl ester group. The kinetics and mechanism of this hydrolysis would likely be pH-dependent, proceeding through different pathways in acidic and basic conditions.

Under basic conditions, the hydrolysis would likely occur via a nucleophilic acyl substitution mechanism, involving the attack of a hydroxide (B78521) ion on the carbonyl carbon. In acidic conditions, the mechanism would likely involve the protonation of the carbonyl oxygen, followed by the attack of a water molecule. Understanding these mechanisms and the corresponding reaction rates is fundamental to predicting the stability and reactivity of the compound in different applications.

Table 3: Postulated Hydrolysis Mechanisms of this compound

ConditionProposed MechanismKey Intermediates
Basic (e.g., NaOH)Nucleophilic Acyl Substitution (BAC2)Tetrahedral intermediate
Acidic (e.g., HCl)Acid-Catalyzed Ester Hydrolysis (AAC2)Protonated ester, tetrahedral intermediate

Experimental techniques such as spectroscopy and chromatography, coupled with computational modeling, would be invaluable in these mechanistic investigations.

Bridging Fundamental Research on this compound with Interdisciplinary Chemical Challenges

The potential applications of this compound extend across multiple disciplines, highlighting the need for interdisciplinary research. Fundamental studies on its synthesis, purification, and characterization are the first step. This foundational knowledge can then be applied to address broader chemical challenges.

In environmental chemistry, for example, its surfactant properties could be investigated for applications in remediation, while its stability and biodegradability would need to be assessed. In materials science, its role in the template-assisted synthesis of porous materials or as a component in functional polymers could be explored. In the field of green chemistry, the development of efficient and sustainable synthetic routes to this compound and its utilization in environmentally benign processes would be of significant interest.

The successful integration of this compound into practical applications will require collaboration between synthetic chemists, materials scientists, analytical chemists, and chemical engineers. Future research should focus on building a comprehensive understanding of this compound's properties and reactivity to unlock its full potential in addressing contemporary chemical challenges.

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